molecular formula C15H17NO5S B3239682 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1421473-62-2

4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No. B3239682
CAS RN: 1421473-62-2
M. Wt: 323.4
InChI Key: WBTSFHVCJUBADL-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a benzene ring, indicating aromatic properties. It also has a furan ring, which is a heterocyclic compound with aromatic properties. The presence of the sulfonamide group could make the compound polar and potentially bioactive .


Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .


Physical And Chemical Properties Analysis

The compound likely has a high melting point due to the presence of the sulfonamide group, which can form strong intermolecular hydrogen bonds. The presence of aromatic rings could contribute to its stability .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not known, sulfonamides are known to inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

Sulfonamides are generally considered safe for use in medicine, but they can cause allergic reactions in some individuals. They should be handled with care in the laboratory .

Future Directions

The study of sulfonamides and their derivatives is a vibrant field in medicinal chemistry. Future research could focus on exploring the bioactivity of this compound and its potential uses in medicine .

properties

IUPAC Name

4-acetyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(17)12-4-6-13(7-5-12)22(19,20)16-9-8-14(18)15-3-2-10-21-15/h2-7,10,14,16,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTSFHVCJUBADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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